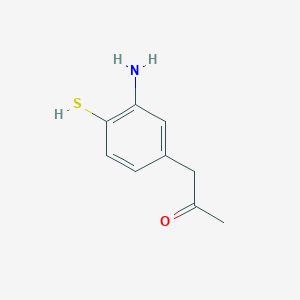![molecular formula C13H21N3O3 B14044403 Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate](/img/structure/B14044403.png)
Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethyl side chain, and a dihydropyrazolopyrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrazine core.
Introduction of the Hydroxyethyl Side Chain: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.
Addition of the Tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butylation reaction, using tert-butyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazolopyrazine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the pyrazolopyrazine core can produce various dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity on specific molecular targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrazolopyrazine core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-Butyl 2-Methyl 5,6-Dihydroimidazo[1,2-A]Pyrazine-2,7(8H)-Dicarboxylate
- 3-(4,4,5,5-Tetramethyl-[1,3,2]Dioxaborolan-2-yl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester
Uniqueness
Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its hydroxyethyl side chain and tert-butyl group provide distinct sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H21N3O3 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
tert-butyl 7-(2-hydroxyethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-8-10-4-6-14-16(10)11(9-15)5-7-17/h4,6,11,17H,5,7-9H2,1-3H3 |
InChI-Schlüssel |
VZBXMJZZMNHVTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(N2C(=CC=N2)C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)
![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)


![Benzyl (3aR,3bS,5s,6aR,6bS)-5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14044363.png)




![2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole](/img/structure/B14044393.png)
![8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine](/img/structure/B14044394.png)


